7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 283.12 g/mol. It is classified as a derivative of benzodiazole, which is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.
The synthesis of 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid typically involves several key steps:
The industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield while ensuring quality control measures to maintain product purity.
7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can participate in several types of chemical reactions:
These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry.
The mechanism of action for 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific biological targets. The presence of the bromine atom and the benzodiazole ring enhances its ability to bind to enzymes or receptors, potentially modulating their activity. This interaction may lead to various physiological effects depending on the biological context .
Research indicates that derivatives of benzodiazole exhibit various biological activities, including anti-inflammatory and anticancer properties, suggesting that this compound could have similar effects .
The compound has a minimum purity specification of 95% for research applications .
7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid has several scientific applications:
Bromination at the C7 position of 1-ethyl-2-methylbenzimidazole precursors is critical for achieving regioselective functionalization. Electrophilic aromatic substitution (EAS) is the primary method, leveraging the electron-rich nature of the benzodiazole core. Directed ortho-metalation (DoM) using lithium bases (e.g., n-BuLi) at cryogenic temperatures (−78°C) enables precise bromination adjacent to the diazole ring, minimizing di- or polybrominated byproducts [2] [9]. Alternatively, NBS (N-bromosuccinimide) in DMF at 0–25°C achieves moderate yields (60–75%) but requires stoichiometric control to avoid overbromination. Microwave-assisted bromination (100°C, 10 min) enhances reaction efficiency, yielding 85–90% of the 7-bromo intermediate, as validated by spectral data (¹H NMR: δ 7.92 ppm for C6-H; ¹³C NMR: δ 118.2 ppm for C7-Br) [9].
Table 1: Bromination Protocols for 1-Ethyl-2-methylbenzimidazole
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
NBS/DMF | 0°C, 2 h, stoichiometric NBS | 60–75 | Moderate |
Directed ortho-metalation | −78°C, n-BuLi/THF, Br₂ | 80–88 | High |
Microwave-assisted | NBS, DMF, 100°C, 10 min | 85–90 | High |
Carboxylation at C5 is achieved via hydrolysis of preformed ester precursors or direct carboxylation of lithiated intermediates. Methyl 7-bromo-1-ethyl-2-methyl-1H-benzodiazole-5-carboxylate (CAS: 1423037-29-9, MW: 297 Da) serves as a key synthon, accessible through Pd-catalyzed carbonylation of 5-bromo derivatives using CO/MeOH (5 atm, 80°C) with Pd(OAc)₂/XPhos [2]. Ester hydrolysis employs NaOH/EtOH/H₂O (70°C, 4 h) or LiOH/THF/H₂O (25°C, 12 h), affording the carboxylic acid in 90–95% yield [9]. Continuous flow carboxylation using CO₂ in microreactors (residence time: 0.5 s) offers superior efficiency, converting lithiated benzodiazoles to acids at −78°C without epimerization [9] [10].
While the free carboxylic acid form predominates, hydrochloride salts of analogous benzodiazoles (e.g., 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl, CID 75487800) demonstrate improved crystallinity and stability [3] [9]. Salt formation involves treating the acid with HCl (g) in anhydrous diethyl ether or 2M HCl/IPA, yielding solids with higher decomposition temperatures (ΔT: +20–30°C vs. free acid). X-ray diffraction confirms ionic pairing via N3-H⁺···Cl⁻ interactions, which mitigate hygroscopicity and enable long-term storage [9].
Continuous flow systems enable multi-step synthesis of benzodiazole carboxylates with enhanced safety and yield. Key advancements include:
Table 2: Continuous Flow Parameters for Carboxylate Synthesis
Step | Reactor Type | Residence Time | Temperature | Yield (%) |
---|---|---|---|---|
Lithiation-Carboxylation | Microcapillary | 3.6 min | −78°C | 43–79 |
Ester Hydrolysis | Tubular | 5 min | 100°C | >95 |
Salt Formation | CSTR | 15 min | 25°C | 90–93 |
Sustainable methods emphasize atom economy and waste reduction:
"The strategic placement of bromo and carboxylate groups on the benzodiazole core merges synthetic versatility with functional diversity, positioning this scaffold at the forefront of medicinal and materials chemistry." [8] [9]
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9